molecular formula C20H21N5O5 B12697878 Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate CAS No. 81367-79-5

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate

Cat. No.: B12697878
CAS No.: 81367-79-5
M. Wt: 411.4 g/mol
InChI Key: ZWCKPXODVQYION-UHFFFAOYSA-N
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Description

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate is a complex organic compound with the molecular formula C20H21N5O5 It is characterized by its azo group (-N=N-) linking two aromatic rings, one of which is substituted with a nitro group and the other with a cyanoethyl and hydroxyethyl amino group

Preparation Methods

The synthesis of Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The specific reaction conditions, such as temperature, pH, and solvents, can vary depending on the desired yield and purity . Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate can be compared with other azo compounds, such as:

Properties

CAS No.

81367-79-5

Molecular Formula

C20H21N5O5

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 4-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate

InChI

InChI=1S/C20H21N5O5/c1-2-30-20(27)15-4-9-18(19(14-15)25(28)29)23-22-16-5-7-17(8-6-16)24(12-13-26)11-3-10-21/h4-9,14,26H,2-3,11-13H2,1H3

InChI Key

ZWCKPXODVQYION-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCC#N)CCO)[N+](=O)[O-]

Origin of Product

United States

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